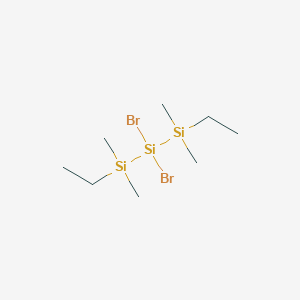
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane is an organosilicon compound characterized by the presence of bromine and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane typically involves the reaction of trisilane derivatives with brominating agents. One common method includes the bromination of 1,3-diethyl-1,1,3,3-tetramethyltrisilane using bromine or other brominating reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,3-diethyl-1,1,3,3-tetramethyltrisilane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the silicon atoms can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly used.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Formation of various substituted trisilane derivatives.
Reduction: Formation of 1,3-diethyl-1,1,3,3-tetramethyltrisilane.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Potential use in the development of silicon-based drugs or biomaterials.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane involves the interaction of its bromine and silicon atoms with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the silicon atoms can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-1,1,3,3-tetramethyltrisilane
- 2,2-Dibromo-1,1,3,3-tetramethyltrisilane
- 1,3-Diethyl-1,1,3,3-tetramethyltrisilane
Uniqueness
2,2-Dibromo-1,3-diethyl-1,1,3,3-tetramethyltrisilane is unique due to the presence of both bromine and ethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications.
Properties
CAS No. |
110209-63-7 |
|---|---|
Molecular Formula |
C8H22Br2Si3 |
Molecular Weight |
362.32 g/mol |
IUPAC Name |
dibromo-bis[ethyl(dimethyl)silyl]silane |
InChI |
InChI=1S/C8H22Br2Si3/c1-7-11(3,4)13(9,10)12(5,6)8-2/h7-8H2,1-6H3 |
InChI Key |
PKYJQAVHTSMDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)[Si]([Si](C)(C)CC)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


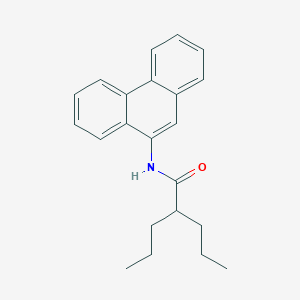
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
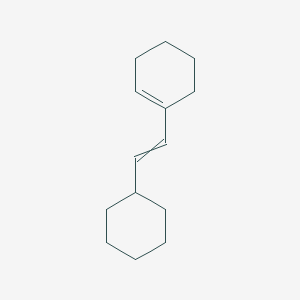

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
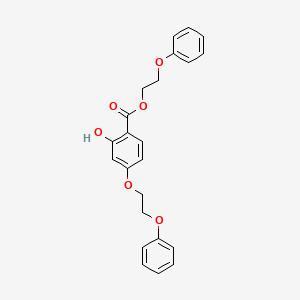
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
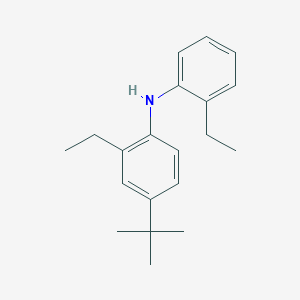
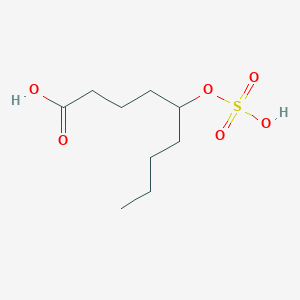
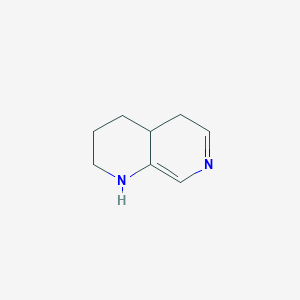
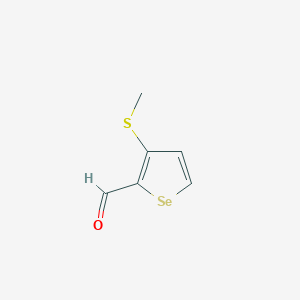
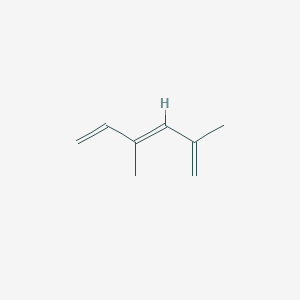
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
